4-(1H-tetrazol-5-ylmethyl)aniline chemical properties
4-(1H-tetrazol-5-ylmethyl)aniline chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(1H-tetrazol-5-ylmethyl)aniline. This compound, featuring a tetrazole ring linked to an aniline moiety via a methylene bridge, is of interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The tetrazole group is a well-established bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. The aniline functional group provides a versatile handle for further chemical modifications, making this molecule a valuable building block for the synthesis of more complex derivatives with potential therapeutic applications.
Chemical Properties and Data
While extensive experimental data for 4-(1H-tetrazol-5-ylmethyl)aniline is not widely available in peer-reviewed literature, the following tables summarize its known identifiers and computed physicochemical properties. It is crucial to note that computed values are estimations and should be used as a guide pending experimental verification.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-((1H-1,2,3,4-tetrazol-5-yl)methyl)aniline |
| CAS Number | 131117-50-5[1][2][3][4] |
| Molecular Formula | C₈H₉N₅[2][5][6][7] |
| Molecular Weight | 175.19 g/mol [2][5][6][7] |
| Canonical SMILES | C1=CC(=CC=C1CC2=NNN=N2)N |
| InChI | InChI=1S/C8H9N5/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) |
| InChIKey | RIL BrowserModule/p-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 0.7 | AA Blocks[2] |
| Hydrogen Bond Donor Count | 2 | AA Blocks[2] |
| Hydrogen Bond Acceptor Count | 4 | AA Blocks[2] |
| Rotatable Bond Count | 2 | AA Blocks[2] |
| Topological Polar Surface Area | 81.8 Ų | AA Blocks |
| Complexity | 155 | AA Blocks[2] |
Experimental Protocols
Synthesis of 4-(1H-tetrazol-5-ylmethyl)aniline
The primary synthetic route to 4-(1H-tetrazol-5-ylmethyl)aniline involves a [3+2] cycloaddition reaction between a nitrile and an azide. A general protocol based on available literature is provided below.
Reaction Scheme:
Caption: Synthetic pathway for 4-(1H-tetrazol-5-ylmethyl)aniline.
Materials:
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4-Aminophenylacetonitrile
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Sodium azide (NaN₃)
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Ammonium chloride (NH₄Cl)
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N,N-Dimethylformamide (DMF)
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenylacetonitrile in N,N-dimethylformamide (DMF).
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To this solution, add sodium azide and ammonium chloride.[1]
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Heat the reaction mixture to 110 °C and stir for 5 hours.[1]
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Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice water and acidify with hydrochloric acid to precipitate the product.
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Filter the crude product, wash with cold water, and then neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
Spectroscopic Characterization (Predicted)
¹H NMR (DMSO-d₆, 400 MHz):
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δ ~7.0-7.2 ppm (d, 2H): Aromatic protons ortho to the amino group.
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δ ~6.6-6.8 ppm (d, 2H): Aromatic protons meta to the amino group.
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δ ~5.0-5.5 ppm (s, 2H): Methylene protons (-CH₂-).
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δ ~3.5-4.5 ppm (br s, 2H): Amino protons (-NH₂).
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δ ~15-16 ppm (br s, 1H): Tetrazole N-H proton.
¹³C NMR (DMSO-d₆, 100 MHz):
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δ ~155-160 ppm: Tetrazole carbon (C5).
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δ ~145-150 ppm: Aromatic carbon attached to the amino group.
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δ ~128-132 ppm: Aromatic CH carbons.
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δ ~120-125 ppm: Aromatic carbon attached to the methylene group.
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δ ~113-117 ppm: Aromatic CH carbons.
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δ ~25-30 ppm: Methylene carbon (-CH₂-).
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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~3400-3200: N-H stretching (aniline NH₂ and tetrazole N-H).
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~3100-3000: Aromatic C-H stretching.
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~2900-2800: Aliphatic C-H stretching (-CH₂-).
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~1620-1600: N-H bending and C=C aromatic stretching.
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~1500-1400: Aromatic C=C stretching and tetrazole ring vibrations.
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~1100-1000: Tetrazole ring vibrations.
Mass Spectrometry (MS):
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Expected [M+H]⁺: m/z 176.0931
Biological Activity and Potential Applications
While specific biological studies on 4-(1H-tetrazol-5-ylmethyl)aniline are not extensively reported, the tetrazole moiety is a prominent feature in numerous biologically active compounds. Tetrazoles are known to exhibit a wide range of pharmacological activities, including:
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Antimicrobial and Antifungal Activity: Many tetrazole derivatives have demonstrated efficacy against various bacterial and fungal strains.
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Antihypertensive Activity: The tetrazole ring is a key component of several angiotensin II receptor blockers (ARBs) used to treat hypertension, such as losartan and valsartan.
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Anticancer Activity: Certain tetrazole-containing compounds have been investigated for their potential as anticancer agents.
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Anti-inflammatory and Analgesic Properties: The tetrazole nucleus is present in some compounds with anti-inflammatory and pain-relieving effects.
The presence of the aniline group in 4-(1H-tetrazol-5-ylmethyl)aniline provides a reactive site for further derivatization. This allows for the synthesis of a library of related compounds that can be screened for various biological activities. A hypothetical workflow for screening such a library is presented below.
Caption: A generalized workflow for the biological screening of novel chemical entities.
Conclusion
4-(1H-tetrazol-5-ylmethyl)aniline is a versatile chemical building block with significant potential for the development of new therapeutic agents and functional materials. While detailed experimental characterization is currently limited in the public domain, this guide provides a foundational understanding of its chemical properties and a practical protocol for its synthesis. The presence of both the bioisosteric tetrazole ring and the synthetically adaptable aniline moiety makes it an attractive scaffold for further investigation by researchers in drug discovery and materials science. Future studies should focus on the thorough experimental characterization of this compound and the exploration of its biological activity profile.
References
- 1. 4-(1H-Tetrazol-5-ylmethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. aablocks.com [aablocks.com]
- 3. 18489-25-3(5-Benzyl-1H-tetrazole) | Kuujia.com [kuujia.com]
- 4. 131117-50-5|4-((1H-Tetrazol-5-yl)methyl)aniline|BLD Pharm [bldpharm.com]
- 5. 4-(5-methyl-1H-tetrazol-1-yl)aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. PubChemLite - 4-(5-methyl-1h-tetrazol-1-yl)aniline (C8H9N5) [pubchemlite.lcsb.uni.lu]
- 7. 4-(5-methyl-1H-tetrazol-1-yl)aniline - Amerigo Scientific [amerigoscientific.com]
